molecular formula C3H5I B1293787 Allyl iodide CAS No. 556-56-9

Allyl iodide

Cat. No. B1293787
CAS RN: 556-56-9
M. Wt: 167.98 g/mol
InChI Key: HFEHLDPGIKPNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl iodide is a compound that has been extensively studied due to its utility in various chemical reactions and syntheses. It is a reactive species that can participate in a range of transformations, including palladium-catalyzed intramolecular couplings, selective oxidations, and allylation reactions .

Synthesis Analysis

The synthesis of allyl iodide and its derivatives has been achieved through several methods. One approach involves the palladium-catalyzed intramolecular coupling of aryl iodides with allyl moieties, leading to the formation of various carbo- and heterocycles . Another method includes the use of montmorillonite clay and microwave irradiation to synthesize aryl-substituted allyl iodides from Baylis–Hillman adducts . Additionally, a stereoselective synthesis of (Z)- and (E)-allyl iodides has been reported using iodine and triphenylphosphine in methylene chloride at room temperature .

Molecular Structure Analysis

The molecular structure of allyl iodide has been investigated through spectroscopic methods. Torsional isomerism has been observed in allyl halides, with a twisted-trans form being predominant and the proportion of the minor cis form decreasing from chloride to iodide10. This suggests that the molecular structure of allyl iodide is influenced by the size of the halide and the associated steric and electronic effects.

Chemical Reactions Analysis

Allyl iodide participates in various chemical reactions. It has been used in the selective oxidation of hydrocarbons, where it interacts with molybdate catalysts to yield products like acrolein . In the presence of indium(I) iodide, allyl iodide can undergo highly selective 1,2-addition reactions with α,β-unsaturated nitriles to form conjugated imines . The pyrolysis of allyl iodide has also been studied, revealing the formation of products such as allene, methylacetylene, and benzene .

Physical and Chemical Properties Analysis

The physical and chemical properties of allyl iodide are closely related to its reactivity and the types of reactions it can undergo. Its interaction with surfaces has been studied, showing that allyl iodide can adsorb dissociatively on Mo2C/Mo(100) surfaces, leading to various surface reactions and the formation of different hydrocarbons . The adsorption and desorption behavior of allyl iodide on catalyst surfaces are crucial for understanding its role in catalytic processes.

Safety And Hazards

Allyl iodide is highly flammable and toxic if swallowed. It causes severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with care, using protective gloves, clothing, and eye/face protection. It should be used only outdoors or in a well-ventilated area, away from heat, sparks, open flames, and hot surfaces .

Future Directions

Allyl iodide is a significant reagent in organic synthesis, and its applications continue to expand. For instance, it is used in the synthesis of 1,5-dienes, which are abundant in terpenes and are significant building blocks in chemical synthesis . As research progresses, new methods of synthesis and applications of Allyl iodide are likely to be discovered.

properties

IUPAC Name

3-iodoprop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5I/c1-2-3-4/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFEHLDPGIKPNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5I
Record name ALLYL IODIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2366
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060302
Record name 3-Iodo-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Allyl iodide appears as a yellow liquid with a pungent odor. Denser than water and insoluble in water. Hence sinks in water. Vapors are heavier than air. Very irritating to skin, eyes and mucous membranes. Poisonous by ingestion and inhalation. Used to make other chemicals., Yellowish liquid with a pungent unpleasant odor; Darkened by light and air evolving iodine; [Merck Index] Clear dark red liquid; [Sigma-Aldrich MSDS]
Record name ALLYL IODIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2366
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Allyl iodide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20164
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Allyl iodide

CAS RN

556-56-9
Record name ALLYL IODIDE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2366
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-Iodo-1-propene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=556-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allyl iodide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALLYL IODIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18588
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Propene, 3-iodo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Iodo-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5060302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodopropene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.302
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYL IODIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46830QOA4D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Allyl iodide
Reactant of Route 2
Allyl iodide
Reactant of Route 3
Allyl iodide
Reactant of Route 4
Allyl iodide
Reactant of Route 5
Reactant of Route 5
Allyl iodide
Reactant of Route 6
Allyl iodide

Citations

For This Compound
4,550
Citations
H Fan, ST Pratt - The Journal of chemical physics, 2006 - pubs.aip.org
… In the present study, the photodissociation of allyl iodide at 193 nm is reexamined by using a combination of vacuum-ultraviolet (vuv) single-photon ionization of the allyl radicals, …
Number of citations: 15 pubs.aip.org
NJ Rijs, N Yoshikai, E Nakamura… - Journal of the American …, 2012 - ACS Publications
… To unravel why this is the case, the gas-phase reactions of allyl iodide with the coinage metal … [CH 3 CuCH 3 ] − reacted with allyl iodide with a reaction efficiency of 6.6% of the collision …
Number of citations: 49 pubs.acs.org
DJ Sibbett, RM Noyes - Journal of the American Chemical Society, 1953 - ACS Publications
… the allyl iodide into the outside. The only light available during the pipetting ofthe allyl iodide … Therefore, the allyl iodide did not contain significant amounts of impurities exchanging at …
Number of citations: 15 pubs.acs.org
DJ Sibbett, RM Noyes - Journal of the American Chemical Society, 1953 - ACS Publications
… and of allyl iodide in hexane were mixed in a cylindrical reaction cell and were illuminated with the 4358 Á. line from an AH4 mercury arc. The iodine and allyl iodide were separated …
Number of citations: 17 pubs.acs.org
WP Cain, RM Noyes - Journal of the American Chemical Society, 1959 - ACS Publications
… to allyl iodide-3-C14. The rate of thermal isomerization is about 20% of the rate at which iodine molecules exchange with allyl iodide, … atoms exchange with allyl iodide. The data seem …
Number of citations: 10 pubs.acs.org
B Grzybowska, J Haber, J Janas - Journal of Catalysis, 1977 - Elsevier
… The interaction of allyl iodide with MoO 3 , Bi 2 O 3 , and … at 320 C, when in contact with allyl iodide. On Bi 2 O 3 , only 1,5-… the formation of acrolein from allyl iodide because the acrolein-…
Number of citations: 158 www.sciencedirect.com
CM Camaggi, R Leardini, P Zanirato - The Journal of Organic …, 1977 - ACS Publications
… obtained from competitive experiments in which allyl iodide was photolyzed in a large excess … the unreacted allyl iodide to propene. Product analysis is consistent with this mechanism. …
Number of citations: 17 pubs.acs.org
AV Baklanov, M Aldener, B Lindgren… - The Journal of …, 2000 - pubs.aip.org
… was used to generate overtone transitions in allyl iodide. The radiation was directed by two quartz prisms into the cell IC1, containing allyl iodide. The probing vacuum ultraviolet VUV …
Number of citations: 11 pubs.aip.org
KL Maloney, HB Palmer… - International Journal of …, 1972 - Wiley Online Library
… The rate of decomposition of allyl iodide has been measured from 742K … allyl iodide and the appearance of iodine are followed simultaneously. The kinetics are first order in allyl iodide …
Number of citations: 10 onlinelibrary.wiley.com
AV Baklanov, VP Maltsev, L Karlsson, B Lindgren… - Chemical physics, 1994 - Elsevier
… The formation of iodine atoms in the fine structure states 2 P 3 3 2 and 2 P 1 2 was observed after the photolysis of allyl iodide (C 3 H 5 I) by UV radiation (355 nm). The atomic iodine …
Number of citations: 15 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.